(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
CAS No.: 2091110-80-2
Cat. No.: VC6757648
Molecular Formula: C5H9ClO4S2
Molecular Weight: 232.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091110-80-2 |
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Molecular Formula | C5H9ClO4S2 |
Molecular Weight | 232.69 |
IUPAC Name | (3-methyl-1,1-dioxothietan-3-yl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3 |
Standard InChI Key | GIWQQKGRNLBLRI-UHFFFAOYSA-N |
SMILES | CC1(CS(=O)(=O)C1)CS(=O)(=O)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1,1-dioxidotetrahydro-2H-thiopyran (thian) ring system substituted at the 3-position with a methanesulfonyl chloride group. The thiopyran ring adopts a chair conformation, with the sulfone groups contributing to its rigidity and electronic properties. The SMILES notation (C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl) confirms the connectivity: a six-membered sulfur-containing ring with two sulfonyl oxygen atoms and a chlorinated sulfonylmethyl side chain .
Stereoelectronic Effects
The electron-withdrawing sulfonyl groups polarize the C–S bonds, enhancing the electrophilicity of the sulfonyl chloride moiety. This polarization facilitates nucleophilic attack at the sulfur center, a critical feature for its reactivity in substitution reactions .
Synthetic Pathways and Reactivity
Key Reactivity Profiles
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Nucleophilic Substitution: The sulfonyl chloride group reacts with alcohols, amines, and thiols to form sulfonates, sulfonamides, and thiosulfonates, respectively.
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Sulfene Generation: Under basic conditions, elimination may produce sulfene intermediates (R₂C=SO₂), which participate in cycloadditions or further functionalizations .
Pharmaceutical Applications
Role in GPR40 Agonist Development
Patent US20170290800A1 highlights derivatives of this compound as critical intermediates in synthesizing GPR40 agonists, which enhance glucose-dependent insulin secretion for type 2 diabetes management . The sulfonyl chloride moiety enables covalent modification of target molecules, improving binding affinity and metabolic stability.
Structural Modifications
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Side Chain Elongation: Introduction of alkynyl or aryl groups at the hex-4-ynoic acid position enhances receptor selectivity .
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Sulfonamide Formation: Reaction with amines yields sulfonamide derivatives that exhibit improved pharmacokinetic profiles .
Physicochemical Properties
Property | Value | Method/Source |
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Molecular Weight | 246.7 g/mol | PubChem |
SMILES | C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl | Ambeed |
CAS Registry | 1781507-54-7 | PubChem , Ambeed |
Storage Conditions | -20°C under inert atmosphere | Ambeed |
Future Research Directions
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Mechanistic Studies: Elucidate the exact pathway for sulfene formation during nucleophilic substitutions.
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Biological Screening: Evaluate toxicity and off-target effects of derived sulfonamides in preclinical models.
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Process Optimization: Develop scalable synthetic routes to support large-scale pharmaceutical production.
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